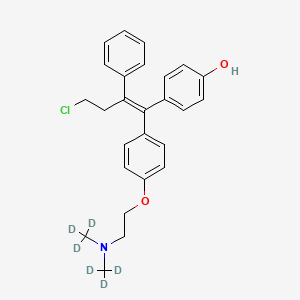

(E/Z)-4-Hydroxy Toremifene-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28ClNO2 |

|---|---|

Molecular Weight |

428.0 g/mol |

IUPAC Name |

4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |

InChI Key |

OIUCUUXSMIJSEB-GRFQKSJKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling of E/z 4 Hydroxy Toremifene D6

Chemical Synthesis Methodologies for 4-Hydroxytoremifene (B1666333) Deuterated Analogs

The synthesis of deuterated compounds like (E/Z)-4-Hydroxy Toremifene-d6 requires specialized chemical methodologies to precisely introduce deuterium (B1214612) atoms into the molecule. umn.edunih.gov

Approaches to Deuterium Incorporation

The introduction of deuterium into organic molecules can be achieved through various synthetic routes. These methods often involve the use of deuterated reagents or solvents at specific steps in the synthesis. nih.govyoutube.com

The placement of deuterium atoms within the this compound molecule is a result of careful rational design. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium. In the case of this compound, these deuterium atoms are typically located on the two methyl groups of the dimethylaminoethyl side chain. lgcstandards.com

This specific placement is strategic. The primary purpose of creating a deuterated version of a drug or its metabolite is often to use it as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com By placing the deuterium atoms on a part of the molecule that is less likely to undergo metabolic changes, researchers can ensure that the deuterated standard and the non-deuterated analyte behave similarly during sample preparation and analysis, leading to more accurate and precise measurements. nih.govclearsynth.com

Metabolic studies of toremifene (B109984) have shown that the primary sites of metabolism include hydroxylation and N-demethylation. nih.govresearchgate.netnih.gov Placing the deuterium on the N-methyl groups can also serve to study the kinetic isotope effect on the N-demethylation pathway, potentially slowing down this metabolic process and altering the pharmacokinetic profile. nih.govscienceopen.com

A crucial aspect of synthesizing deuterated standards is ensuring the stability of the deuterium labels. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts metabolic stability. nih.govscienceopen.com However, it is essential to evaluate whether the deuterium atoms are prone to exchange with hydrogen atoms from the surrounding environment, a phenomenon known as H/D exchange. cerilliant.com

This evaluation is often performed using techniques like mass spectrometry, where the sample is analyzed under various conditions to detect any loss of deuterium. nih.govyoutube.comyoutube.com The stability of the deuterium labels in this compound is critical for its use as a reliable internal standard, as any exchange would compromise the accuracy of quantitative analyses. cerilliant.comnih.gov

Stereoselective Synthesis of (E) and (Z) Isomers

4-Hydroxytoremifene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond of the triarylethylene core. These isomers can exhibit different biological activities. Therefore, the ability to synthesize each isomer stereoselectively is of significant importance.

Several synthetic methods have been developed for the stereoselective synthesis of related triarylethylene compounds. One notable approach is the McMurry reaction, which involves the reductive coupling of two ketone molecules. acs.orgnih.govcapes.gov.br By carefully choosing the starting materials and reaction conditions, it is possible to control the stereochemical outcome and favor the formation of either the (E) or (Z) isomer. Other strategies may involve Wittig reactions or other stereocontrolled olefination methods to establish the desired double bond geometry. nih.govyoutube.com

For the synthesis of this compound, these stereoselective methods would be adapted to incorporate the deuterated side chain, ensuring the final product is a well-defined mixture of the (E) and (Z) isomers or a single, pure isomer if required.

Isotope Distribution and Purity Assessment of Synthesized Standards

After the synthesis of a deuterated compound, it is imperative to thoroughly assess its isotopic distribution and purity. This ensures that the material is suitable for its intended application as a standard. cerilliant.comrsc.org

Analytical Techniques for Isotopic Purity Verification

Several analytical techniques are employed to verify the isotopic purity of synthesized standards like this compound.

Mass Spectrometry (MS) is a primary tool for this purpose. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the molecule, allowing for the differentiation between the deuterated compound and any residual non-deuterated or partially deuterated species. nih.govresearchgate.net By analyzing the isotopic cluster of the molecular ion, the percentage of deuterium incorporation can be calculated. rsc.orgresearchgate.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique to study the location and stability of the deuterium labels. nih.govyoutube.comyoutube.comyoutube.com

The combination of these analytical methods provides a comprehensive assessment of the isotopic purity and structural integrity of the synthesized this compound, ensuring its reliability as an internal standard for research purposes.

| Analytical Technique | Purpose in Isotopic Purity Assessment |

| High-Resolution Mass Spectrometry (HRMS) | Precisely determines the mass-to-charge ratio to differentiate between deuterated and non-deuterated species and calculate the percentage of deuterium incorporation. nih.govresearchgate.net |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Studies the location and stability of deuterium labels by monitoring their exchange with hydrogen over time. nih.govyoutube.comyoutube.comyoutube.com |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the absence of protons at the sites of deuteration. rsc.org |

| ²H Nuclear Magnetic Resonance (NMR) Spectroscopy | Directly detects the presence and confirms the location of the deuterium atoms within the molecule. |

Advanced Analytical Methodologies for Characterization and Quantification of E/z 4 Hydroxy Toremifene D6

Chromatographic Separation Techniques for Geometric Isomers and Deuterated Analogs

The primary challenge in the analysis of (E/Z)-4-Hydroxy Toremifene-d6 lies in the effective separation of its geometric isomers, which often exhibit very similar physicochemical properties. Furthermore, distinguishing the deuterated analog from its non-deuterated counterpart is essential. Chromatographic techniques are at the forefront of addressing these challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally labile compounds like 4-Hydroxy Toremifene (B109984) and its analogs. The development of a robust HPLC method is critical for resolving the E and Z isomers, which is a prerequisite for their accurate individual quantification.

The resolution of the geometric isomers of 4-Hydroxy Toremifene is highly dependent on the selection and optimization of the HPLC column (stationary phase) and the solvent system (mobile phase). Reversed-phase HPLC is commonly employed for this purpose.

Stationary Phase: C18 columns are frequently utilized due to their hydrophobicity, which allows for effective separation based on subtle differences in the polarity of the isomers. The choice of the specific C18 column, including particle size, pore size, and surface area, can significantly impact the separation efficiency.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the isomers and to elute the compounds in a reasonable timeframe.

Below is a table summarizing typical HPLC parameters for the separation of 4-Hydroxy Toremifene isomers.

| Parameter | Typical Conditions | Purpose |

| Column (Stationary Phase) | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic interactions for separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids in protonation of analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier, elutes compounds from the column. |

| Elution Mode | Gradient | Optimizes separation and reduces analysis time. |

| Flow Rate | 0.5 - 1.0 mL/min | Influences separation efficiency and analysis time. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and retention times. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |

While 4-Hydroxy Toremifene itself is not chiral, the principles of chiral chromatography can be adapted for the separation of its geometric isomers. Specialized stationary phases, such as those modified with cyclodextrins or phenyl-based selectors, can offer unique selectivities that enhance the resolution between the E and Z isomers. These phases can provide different interaction mechanisms beyond simple hydrophobicity, such as pi-pi interactions and inclusion complex formation, which can be highly effective for separating structurally similar isomers.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, leading to more efficient separations.

For the analysis of this compound, UHPLC provides several advantages:

Enhanced Isomer Resolution: The higher efficiency of UHPLC columns leads to sharper and narrower peaks, which significantly improves the baseline resolution of the E and Z isomers.

Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, which is particularly beneficial for detecting and quantifying low levels of the analytes in complex biological matrices.

Faster Analysis Times: The higher flow rates and shorter column lengths used in UHPLC can dramatically reduce the run time per sample, increasing throughput in research and clinical studies.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly well-suited for the separation of charged species and can offer an alternative or complementary approach to HPLC for the analysis of 4-Hydroxy Toremifene isomers.

In CE, the separation is based on the charge-to-size ratio of the analytes. The E and Z isomers of 4-Hydroxy Toremifene, upon protonation in an acidic buffer, will have the same charge and very similar sizes, making their separation by standard CE challenging. However, the use of additives in the background electrolyte, such as cyclodextrins (in a technique known as micellar electrokinetic chromatography or MEKC), can induce differential interactions with the isomers, enabling their separation. While CE can theoretically separate deuterated from non-deuterated compounds due to minute differences in mobility, this is often technically challenging and HPLC or UHPLC coupled with mass spectrometry is generally preferred for this purpose.

High-Performance Liquid Chromatography (HPLC) Development for Isomer Resolution

Mass Spectrometry (MS) in Quantitative Bioanalysis and Mechanistic Studies

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the quantification of drugs and their metabolites in biological samples. For this compound, MS provides unparalleled sensitivity and selectivity.

Tandem mass spectrometry (MS/MS) is the most commonly used technique. In a typical LC-MS/MS workflow, the following steps occur:

The E and Z isomers of 4-Hydroxy Toremifene-d6 are separated by HPLC or UHPLC.

The eluting compounds are ionized, typically using electrospray ionization (ESI).

The protonated molecules (precursor ions) are selected in the first mass analyzer.

The precursor ions are fragmented in a collision cell.

The resulting product ions are detected in the second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for the accurate quantification of the analyte even in the presence of complex matrix components. The deuterated (d6) analog serves as an ideal internal standard because it co-elutes with the non-deuterated analyte and behaves similarly during ionization and fragmentation, but is distinguished by its higher mass. This corrects for any sample loss during preparation and for variations in instrument response.

The table below illustrates a hypothetical MRM transition for the quantification of 4-Hydroxy Toremifene and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 4-Hydroxy Toremifene | [M+H]+ | Specific fragment | Analyte Quantification |

| 4-Hydroxy Toremifene-d6 | [M+H+6]+ | Corresponding specific fragment | Internal Standard |

In mechanistic studies, high-resolution mass spectrometry (HRMS) can be employed to accurately determine the elemental composition of metabolites and to help elucidate metabolic pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of drug metabolites in complex biological matrices. The use of deuterated internal standards, such as this compound, is a critical strategy to ensure accuracy and precision.

Principles of Isotope-Labeled Internal Standards in Quantitative Assays

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS. scispace.comnih.gov The fundamental principle lies in their chemical and physical near-identity to the analyte of interest. researchgate.net By incorporating stable isotopes like deuterium (B1214612) (²H or D), the mass of the internal standard is increased without significantly altering its chemical properties, such as polarity, ionization efficiency, and chromatographic retention time. scispace.comresearchgate.net

When this compound is added to a biological sample, it behaves almost identically to the non-labeled (E/Z)-4-Hydroxy Toremifene throughout the entire analytical process, including extraction, chromatography, and ionization. scispace.com Any variations or losses of the analyte during sample preparation or analysis will be mirrored by the deuterated internal standard. nih.gov Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification, as instrumental fluctuations affect both compounds equally. scispace.com The use of SIL internal standards is particularly crucial for compensating for matrix effects, extraction variability, and instrument response fluctuations. nih.gov

Mitigation of Matrix Effects and Ion Suppression

Biological matrices such as plasma and urine are inherently complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. scispace.comnih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, significantly compromising the accuracy and reliability of quantitative results. nih.gov

The co-elution of matrix components with the analyte can compete for ionization, often reducing the analyte's signal intensity (ion suppression). scispace.com this compound, as a stable isotope-labeled internal standard, plays a pivotal role in mitigating these effects. Because it co-elutes and has nearly identical ionization characteristics to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. thermofisher.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively normalized, ensuring the integrity of the quantitative data. thermofisher.com Several strategies can be employed to minimize matrix effects, including optimizing sample extraction and clean-up procedures, modifying chromatographic conditions to separate the analyte from interfering matrix components, and using appropriate ionization techniques. nih.gov

Selected Reaction Monitoring (SRM) for Isomer Specificity

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantification. nih.gov In an SRM experiment, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific product ion that is characteristic of the precursor ion. nih.gov This process of monitoring a specific precursor-to-product ion transition provides a high degree of specificity, as it is unlikely that other co-eluting compounds will have the same precursor and product ion masses. nih.gov

For the analysis of (E/Z)-4-Hydroxy Toremifene, which has isomers, achieving chromatographic separation is crucial for accurate quantification. nih.gov However, even with chromatographic separation, the presence of other metabolites with similar masses and fragmentation patterns can lead to interference. nih.gov SRM allows for the selection of unique transitions for each isomer, provided they exhibit different fragmentation patterns. For instance, in the analysis of tamoxifen (B1202) and its metabolites, specific SRM transitions are used to differentiate between isomers like 4-hydroxytamoxifen (B85900) and endoxifen. nih.gov A similar approach would be applied to (E/Z)-4-Hydroxy Toremifene, where specific SRM transitions for the E and Z isomers would be monitored to ensure isomer-specific quantification.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool for the identification and structural elucidation of drug metabolites. researchgate.net Unlike triple quadrupole instruments that have lower resolution, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). psu.eduthermofisher.com This high mass accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its identification. psu.edu

In the context of toremifene metabolism studies, LC-HRMS has been instrumental in identifying previously unknown metabolites. psu.eduresearchgate.netrsc.org By analyzing urine samples from individuals who have taken toremifene, researchers can detect new metabolites and propose their structures based on their accurate mass and fragmentation patterns obtained through targeted MS/MS experiments. psu.edursc.org For example, the use of LC-QTOF-MS has led to the identification of metabolites such as 3-methoxy-4,4′-dihydroxy-toremifene and 4-hydroxy-N-oxide-toremifene. rsc.org The ability of HRMS to perform retrospective data analysis is another significant advantage; all ions are recorded during the initial full-scan acquisition, allowing for the later interrogation of the data for new or unexpected metabolites without re-running the sample. thermofisher.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation and Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. youtube.com This separation, which occurs on a millisecond timescale, allows for the differentiation of isomers that have the same mass-to-charge ratio but different three-dimensional structures or collision cross-sections (CCS). youtube.comtofwerk.com

The coupling of IMS with mass spectrometry is particularly powerful for the analysis of complex mixtures and the separation of isomeric compounds, such as the E and Z isomers of 4-Hydroxy Toremifene. nih.govtofwerk.com Even if these isomers are not fully resolved by liquid chromatography, they can often be separated in the ion mobility cell, providing an additional level of specificity. nih.govtofwerk.com This capability is crucial for accurately characterizing and quantifying individual isomers, which may have different biological activities. Furthermore, IMS-MS can provide information about the conformational analysis of molecules, offering insights into their three-dimensional structures in the gas phase. youtube.com The combination of liquid chromatography, ion mobility spectrometry, and mass spectrometry (LC-IMS-MS) provides three orthogonal dimensions of separation (retention time, drift time/CCS, and m/z), significantly enhancing the peak capacity and selectivity of the analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of organic molecules. researchgate.netjchps.com Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. jchps.comcore.ac.uk Various NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (such as COSY, HSQC, and HMBC), are used to piece together the complete structure of a compound. researchgate.netcore.ac.uk

1H-1H COSY and NOE NMR for Geometric Isomer Assignment

Two-dimensional NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental in establishing the connectivity and spatial proximity of protons within a molecule, respectively. These methods are particularly well-suited for differentiating between the E and Z isomers of triarylethylene compounds like 4-Hydroxy Toremifene-d6. nih.govnih.gov

NOE (Nuclear Overhauser Effect) NMR: The Nuclear Overhauser Effect is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of NMR signals from other spins that are spatially close (typically within 5 Å). nih.govwikipedia.org This through-space correlation is the key to distinguishing between E and Z isomers. core.ac.uk

In the case of this compound, the spatial arrangement of the phenyl rings and the chloroethyl side chain differs between the two isomers. For the Z-isomer , the phenyl ring bearing the hydroxyl group and the phenyl ring on the adjacent carbon of the double bond are on the same side. Conversely, in the E-isomer , these rings are on opposite sides.

By irradiating specific protons on one of the aromatic rings and observing which other protons show an NOE enhancement, the relative stereochemistry can be determined. For instance, an NOE between a proton on the 4-hydroxyphenyl ring and a proton on the adjacent phenyl ring would provide strong evidence for the Z-isomer, as these protons are in close proximity in this configuration. The absence of such a correlation, coupled with the presence of other expected NOEs, would support the assignment of the E-isomer.

Detailed Research Findings:

While the principles of 1H-1H COSY and NOE NMR are well-established for the structural elucidation of geometric isomers, specific, publicly available research data detailing the complete 1H NMR assignments and 2D NMR correlations for this compound are not readily found in the scientific literature. The following tables represent a hypothetical data set based on the expected chemical shifts and correlations for such a compound, illustrating how the data would be presented and interpreted.

Table 1: Hypothetical 1H NMR Chemical Shift Assignments for (Z)-4-Hydroxy Toremifene-d6

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | m |

| -OCH2- | 4.0 - 4.2 | t |

| -CH2N- | 2.8 - 3.0 | t |

| -CH2Cl | 3.6 - 3.8 | t |

| -CH2- | 2.9 - 3.1 | t |

Table 2: Hypothetical Key NOE Correlations for Geometric Isomer Assignment of 4-Hydroxy Toremifene-d6

| Irradiated Proton(s) | Observed NOE Enhancement on Proton(s) | Implied Isomer |

| Protons on 4-hydroxyphenyl ring | Protons on adjacent phenyl ring | Z-Isomer |

| Protons on 4-hydroxyphenyl ring | Protons on chloroethyl side chain | E-Isomer |

It is important to note that the deuteration on the N,N-dimethylamino group in this compound would simplify the 1H NMR spectrum by removing the signals corresponding to these methyl groups, which can be beneficial for reducing spectral complexity.

The definitive assignment of the E and Z isomers of 4-Hydroxy Toremifene-d6 would require the synthesis and purification of both isomers, followed by a comprehensive suite of 1D and 2D NMR experiments, including 1H, 13C, COSY, and NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy). The resulting data would provide irrefutable evidence for the geometric configuration of each isomer.

Stereochemical Dynamics: Isomerization and Stability of E/z 4 Hydroxy Toremifene

Investigation of Isomer Interconversion Mechanisms

The conversion between the (E) and (Z) forms of 4-Hydroxy Toremifene (B109984) and analogous compounds like 4-Hydroxytamoxifen (B85900) can be prompted by thermal energy, light, or chemical catalysts.

The isomerization of triphenylethylene (B188826) derivatives is sensitive to both temperature and light. For the closely related compound 4-Hydroxytamoxifen, it has been demonstrated that its isomers undergo a time- and temperature-dependent isomerization when in solution. google.com This process occurs more rapidly at a physiological temperature of 37°C compared to 4°C. google.com The stability of these isomers is also influenced by light exposure, particularly in solvents with low dielectric constants, which can favor the E/Z interconversion process. google.com Consequently, to maintain isomeric purity in research settings, solutions of 4-Hydroxytamoxifen are typically stored at low temperatures, such as -20°C, and protected from light. sigmaaldrich.com In its solid, crystalline state, an isomeric mixture is considered to be very stable. google.com

Acidic conditions can facilitate the interconversion of isomers. Research on 4-hydroxy-N-desmethyltamoxifen, a structurally similar metabolite, has shown that the (E)-isomer can be effectively equilibrated to a 1:1 mixture of (Z) and (E) isomers by treatment with a strong aqueous acid in acetonitrile (B52724) or with trifluoroacetic acid in dichloromethane. nih.gov This demonstrates that acid catalysis provides a viable pathway for isomerization by likely protonating the molecule and facilitating rotation around the central double bond. nih.gov

Implications of Isomer Stability and Interconversion for Research Methodologies

The inherent tendency of (E/Z)-4-Hydroxy Toremifene to isomerize in solution necessitates careful consideration in the design of experiments and analytical procedures to ensure accurate and reproducible results.

Maintaining the original isomeric ratio of 4-Hydroxy Toremifene during an experiment is a significant methodological challenge. In solution, the isomerization of 4-Hydroxytamoxifen proceeds until it reaches a stable equilibrium with a Z:E isomer ratio of approximately 1:1. google.com Once this equilibrium is achieved, the ratio remains stable. google.com

Several factors can influence the rate of this isomerization. The speed of conversion can be reduced by the addition of antioxidants. google.com The choice of solvent is also critical; the rate of isomerization is inversely proportional to the amount of the non-aqueous vehicle in a solution, although the final equilibrium ratio appears unaffected. google.com For analytical purposes, storage of solutions at low temperatures (e.g., -20°C) and protection from light are standard procedures to minimize isomer interconversion. sigmaaldrich.com

Studying isomerization in environments that mimic biological systems, such as human liver microsomes or cell culture media, is essential for understanding the compound's behavior in vivo.

In tissue culture medium at 37°C, 4-Hydroxytamoxifen isomers were found to isomerize by as much as 20% after two days. google.com More complex systems like human liver microsomes reveal the significant role of enzymatic catalysis in interconversion. Studies using human liver microsomes showed that some samples catalyzed a substantial interconversion of 4-Hydroxytamoxifen isomers. nih.gov In these active microsomes, a 51% to 64% conversion from the trans to the cis isomer and a 22% to 27% conversion from the cis to the trans isomer were observed after 40 minutes of incubation with an NADPH-generating system. nih.gov This enzymatic isomerization was shown to be dependent on NADPH and was inhibited by known cytochrome P450 inhibitors, pointing directly to the involvement of these enzymes. nih.gov In contrast, control incubations with heat-inactivated microsomes resulted in only about 1% isomerization, highlighting the enzymatic nature of the process. nih.gov

Further investigations using recombinant human P450s have identified specific isoforms responsible for catalyzing this reaction.

| Enzyme System | Finding | Reference |

| Human Liver Microsomes | Catalyzed interconversion of trans- and cis-4-hydroxytamoxifen (51-64% trans to cis; 22-27% cis to trans). | nih.gov |

| Recombinant Human P450s | CYP1B1 was the principal catalyst of trans-cis isomerization. | researchgate.netresearchgate.net |

| Recombinant Human P450s | CYP2B6 and CYP2C19 also contributed to the isomerization. | researchgate.netresearchgate.net |

| Recombinant Human P450s | DFT calculations suggest the isomerization occurs via a cationic intermediate. | nih.gov |

These findings underscore that in biological systems, the isomerization of 4-Hydroxy Toremifene and related compounds is not a simple spontaneous process but is significantly mediated by metabolic enzymes. nih.govresearchgate.net The deuterated label in (E/Z)-4-Hydroxy Toremifene-d6 is instrumental in such studies, allowing for its differentiation from endogenous compounds and enabling precise measurement of the parent compound and its metabolites during these complex enzymatic processes.

Academic Research Applications of E/z 4 Hydroxy Toremifene D6 As a Mechanistic Tool

Role in Drug Metabolism Research and Discovery

The use of stable isotope-labeled compounds, such as (E/Z)-4-Hydroxy Toremifene-d6, is fundamental to modern drug metabolism and pharmacokinetic (DMPK) research. These tools enable precise investigations into how a drug and its metabolites are processed by and distributed within the body.

Elucidating Metabolic Fate and Pathways

The biotransformation of toremifene (B109984) is extensive, involving multiple metabolic pathways that produce a variety of metabolites. nih.gov Key reactions include N-demethylation, hydroxylation, and deamination, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Studies in humans have identified numerous metabolites in urine and feces, including 4-hydroxytoremifene (B1666333), N-desmethyltoremifene, and others resulting from combined reactions like hydroxylation and N-demethylation. nih.govnih.gov

The precise identification and quantification of these metabolites in complex biological matrices like plasma or urine require sophisticated analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In such studies, this compound serves as an ideal internal standard. By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately quantify the corresponding non-deuterated (endogenous) metabolite, 4-hydroxytoremifene. This is because the deuterated standard behaves almost identically to the analyte during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass in the mass spectrometer. clearsynth.comwisdomlib.org This approach allows for the confident characterization of metabolic profiles and helps to piece together the complete metabolic fate of the parent drug, toremifene. nih.govresearchgate.net

Table 1: Major Metabolites of Toremifene Identified in Human Urine This table is generated based on findings from cited research articles.

| Metabolite Name | Proposed Metabolic Reaction(s) | Reference |

|---|---|---|

| 4-Hydroxy-toremifene | Hydroxylation | nih.gov |

| N-Desmethyl-toremifene | N-demethylation | nih.gov |

| 4-Hydroxy-N-desmethyl-toremifene | Hydroxylation, N-demethylation | nih.gov |

| Toremifene N-oxide | N-oxidation | rsc.orgresearchgate.net |

| (Deamino-hydroxy)-toremifene (Ospemifene) | Deamination, Hydroxylation | nih.gov |

Investigating Structure-Metabolism Relationships

Understanding how small changes in a molecule's structure affect its metabolic profile is a cornerstone of drug design. Toremifene is a structural analog of tamoxifen (B1202), another widely studied SERM. researchgate.netnih.gov A key difference is the presence of a chlorine atom on the ethyl side chain of toremifene. nih.gov Comparative metabolic studies have revealed significant differences in how these two compounds are processed.

While N-demethylation is a primary pathway for both drugs, largely mediated by CYP3A4, the critical activation step of 4-hydroxylation is catalyzed by different enzymes. nih.gov For tamoxifen, this conversion is almost exclusively performed by CYP2D6, making its efficacy sensitive to patients' genetic variations in this enzyme. nih.govascopubs.org In contrast, the formation of 4-hydroxytoremifene involves multiple enzymes, and its subsequent metabolism to 4-hydroxy-N-desmethyl-toremifene is catalyzed by both CYP2C9 and CYP2D6. nih.gov This suggests that the metabolic activation of toremifene may be less dependent on CYP2D6 activity compared to tamoxifen. nih.govresearchgate.net

This compound is critical for the quantitative analysis that underpins these findings. By enabling accurate measurement of 4-hydroxytoremifene levels in in-vitro systems (like human liver microsomes) and in-vivo, the deuterated standard allows for precise kinetic comparisons and the elucidation of these distinct structure-metabolism relationships. nih.govascopubs.org

Probing the Influence of Deuteration on Compound Disposition

The substitution of hydrogen with its stable isotope, deuterium (B1214612), can alter the pharmacokinetic properties of a molecule. nih.govnih.gov This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slowed down if that hydrogen is replaced by deuterium. researchgate.netgabarx.com This strategy has been intentionally used in drug development to slow metabolic clearance, potentially leading to improved pharmacokinetic profiles. nih.govresearchgate.net

In the context of research, this compound serves as a tool to explore these principles. While it is primarily used as a stable internal standard that is not intended to have an altered metabolic fate itself, its existence allows for a direct comparison with its non-deuterated counterpart. By using it as a reference, researchers can precisely measure any subtle differences in the disposition and clearance of the non-deuterated analyte without the internal standard itself being a source of analytical variability. nih.govsemanticscholar.org This ensures that observed pharmacokinetic data for the analyte are robust and not skewed by analytical inconsistencies. clearsynth.com

Development of Robust Bioanalytical Assays

The reliability of data from clinical and non-clinical studies hinges on the quality of the bioanalytical methods used to measure drug and metabolite concentrations. This compound is central to developing such robust assays for its non-deuterated analogue.

Principles of Quantitative Analysis using Isotope-Labeled Standards

Quantitative analysis using mass spectrometry is susceptible to variations that can affect accuracy and precision. nih.gov These variations can arise during sample preparation (e.g., incomplete extraction) or during analysis due to matrix effects, where other molecules in the biological sample interfere with the ionization of the target analyte. clearsynth.com

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating these issues. wisdomlib.orgwho.int The key principles are:

Addition: A precise, known amount of the deuterated internal standard is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. lcms.czpmda.go.jp

Co-elution: The SIL-IS is chemically and physically almost identical to the analyte. It therefore behaves the same way during extraction, elutes at the same time from the liquid chromatography column, and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source. clearsynth.combebac.at

Mass-based Distinction: Despite these similarities, the mass spectrometer can easily distinguish between the analyte and the SIL-IS due to the mass difference imparted by the deuterium atoms. nih.gov

Ratio-based Quantification: The concentration of the analyte is determined by calculating the ratio of its mass spectrometer response to the response of the known amount of internal standard. clearsynth.com Because both are affected proportionally by variations, the ratio remains constant and accurate, correcting for sample losses and matrix effects. lcms.cz

This approach dramatically improves the accuracy, precision, and robustness of the bioanalytical method compared to using other types of internal standards or external calibration alone. clearsynth.comlcms.cz

Method Validation for Analytical Precision and Accuracy

Before a bioanalytical method can be used to analyze study samples, it must undergo a rigorous validation process to prove its reliability, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu The use of an internal standard like this compound is instrumental in meeting the stringent acceptance criteria for these validation parameters.

Table 2: Key Parameters in Bioanalytical Method Validation This table outlines standard validation parameters as per regulatory guidance.

| Validation Parameter | Description | Role of this compound |

|---|---|---|

| Accuracy | The closeness of the measured concentration to the true nominal value. | The stable ratio of analyte to IS ensures measurements are not skewed by recovery issues, leading to high accuracy. pmda.go.jp |

| Precision | The degree of scatter or variability when the same sample is measured multiple times. | The IS corrects for random variations in sample processing and instrument response, minimizing scatter and improving precision. pmda.go.jp |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The unique mass transition of the IS ensures it is not mistaken for other matrix components, confirming the method's selectivity. europa.eu |

| Matrix Effect | The alteration of analyte response due to interfering components in the biological matrix. | Since the IS and analyte are affected similarly by matrix suppression or enhancement, their ratio remains constant, correcting for the effect. clearsynth.compmda.go.jp |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | The IS provides a stable reference point, ensuring that any degradation of the analyte during storage is accurately measured. pmda.go.jpeuropa.eu |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | By improving the signal-to-noise ratio and correcting for variability, the IS helps establish a reliable and reproducible LLOQ. europa.eu |

By facilitating the successful validation of these parameters, this compound ensures that the resulting analytical method is precise, accurate, and fit for the purpose of supporting research and clinical trials. fda.gov

Studies on Stereoselective Biotransformation

The use of isotopically labeled compounds is a cornerstone of modern drug metabolism research, providing a precise method to trace the fate of a molecule within a biological system. nih.govnih.gov this compound, a deuterium-labeled version of the active metabolite of Toremifene, serves as a critical mechanistic tool in this field. The six deuterium atoms on the phenyl ring act as a stable, heavy signature, allowing researchers to distinguish the administered compound and its subsequent metabolites from endogenous molecules using mass spectrometry. researchgate.net This enables detailed investigation into the stereoselective biotransformation of 4-Hydroxy Toremifene, clarifying how the distinct spatial arrangements of the E- and Z-isomers influence their metabolic pathways and stability.

Characterizing Isomer-Specific Metabolic Outcomes

The geometric isomerism of (E)- and (Z)-4-Hydroxy Toremifene plays a significant role in its pharmacological activity and subsequent metabolism. Research utilizing sensitive analytical techniques, which would be enhanced by tracers like this compound, has identified key metabolic pathways. One major route is sulfation, a phase II conjugation reaction that typically facilitates excretion.

Studies using human liver cytosols and recombinant sulfotransferase (SULT) enzymes have demonstrated that 4-Hydroxy Toremifene is a substrate for at least two isoforms: SULT1A1 and SULT1E1. nih.govnih.gov The use of a deuterated tracer in such experiments is crucial for precisely quantifying the formation rates of sulfated metabolites without interference from other substances in the experimental matrix.

Research has shown that SULT1A1 is the primary enzyme responsible for the sulfation of 4-Hydroxy Toremifene in the liver. nih.gov Kinetic analyses have determined the efficiency of these enzymes in catalyzing the reaction. nih.govnih.gov Although these studies may not have differentiated between the E- and Z-isomers, the use of isomerically pure, deuterated standards would allow for the precise characterization of whether one isomer is a preferred substrate over the other.

Table 1: Enzyme Kinetics of 4-Hydroxy Toremifene Sulfation by Human SULT Isoforms

| Enzyme Isoform | Apparent Km (μM) | Vmax (nmol·min-1·mg-1) |

| SULT1A1 | 2.6 | 8.5 |

| SULT1E1 | 6.4 | 5.5 |

| This table is interactive. Click on the headers to sort the data. | ||

| Data sourced from scientific research on the sulfation of 4-Hydroxy Toremifene. nih.govnih.gov |

Another critical metabolic pathway for 4-Hydroxy Toremifene is its further oxidation to an electrophilic quinone methide. nih.gov This reactive intermediate is capable of forming adducts with cellular nucleophiles, such as glutathione (B108866) (GSH). The use of this compound would be instrumental in tracking the formation of this quinone methide and its subsequent GSH conjugates from each specific isomer, clarifying if the E- or Z-form is more susceptible to this bioactivation pathway.

Exploring Enantiomeric and Diastereomeric Stability under Physiological Conditions

The stability of drug isomers under physiological conditions (pH, temperature) is a critical factor influencing their therapeutic action. For triphenylethylene (B188826) compounds like 4-Hydroxy Toremifene, there is a potential for interconversion between the E- and Z-isomers. Analogous studies on the closely related compound, 4-hydroxy tamoxifen, have shown that while an isomeric mixture is stable in a solid state, spontaneous isomerization between the Z- and E-forms occurs in solution. google.com This process eventually stabilizes at an equilibrium ratio. google.com this compound is the ideal tool to conduct similar definitive studies, allowing researchers to incubate one pure labeled isomer and precisely measure the rate of appearance of the other labeled isomer over time.

Beyond the stability of the parent isomers, the stability of their metabolites is also of significant interest. Research has shown that the quinone methide derived from 4-Hydroxytoremifene is an unusually stable electrophile. nih.govresearchgate.net Its stability has been quantified under physiological conditions, providing insight into its potential to interact with cellular components.

Table 2: Stability of Toremifene and Tamoxifen Metabolites Under Physiological Conditions

| Metabolite | Condition | Half-life (t1/2) |

| Toremifene Quinone Methide | Physiological Conditions | ~1 hour |

| Toremifene Quinone Methide | In presence of excess GSH | ~6 minutes |

| Tamoxifen Quinone Methide | Physiological Conditions | ~3 hours |

| Tamoxifen Quinone Methide | In presence of excess GSH | ~4 minutes |

| This table is interactive. Click on the headers to sort the data. | ||

| Data derived from studies on the reactivity of quinone methide metabolites. nih.govresearchgate.net |

The use of this compound in such stability studies would provide unambiguous data. By tracking the mass signature of the deuterium label, researchers can differentiate between the breakdown of the compound and its conversion to other forms, providing a clear picture of the enantiomeric and diastereomeric stability of the compound and its key metabolites under conditions that mimic the human body.

Future Directions in Deuterated Metabolite Research

Advancements in Synthetic Methodologies for Complex Deuterated Analogs

The synthesis of complex deuterated molecules like (E/Z)-4-Hydroxy Toremifene-d6 presents unique challenges. The goal is not merely to introduce deuterium (B1214612) atoms but to do so with high isotopic purity and stereoselectivity, especially when dealing with geometric isomers such as the (E) and (Z) forms of 4-Hydroxytoremifene (B1666333).

Furthermore, advancements in enzymatic catalysis could provide highly specific methods for deuteration. Engineered enzymes may offer unparalleled control over the stereochemical outcome, which is crucial for producing the individual (E) and (Z) isomers of 4-Hydroxy Toremifene-d6 with high purity. The development of robust and scalable biocatalytic methods will be a key area of research.

Innovation in Multidimensional Separation and Detection Technologies

The accurate analysis of this compound and its metabolites hinges on the ability to separate and detect these compounds with high sensitivity and specificity. The presence of (E) and (Z) isomers, which often exhibit different biological activities, necessitates advanced separation techniques.

Multidimensional liquid chromatography (MDLC) is a powerful tool that is expected to see further innovation. By coupling different column chemistries (e.g., reversed-phase and chiral stationary phases), MDLC can provide the resolving power needed to separate the deuterated geometric isomers from each other and from their non-deuterated counterparts. Future developments will likely focus on improving the speed and efficiency of these systems, as well as their compatibility with mass spectrometry.

In the realm of detection, tandem mass spectrometry (MS/MS) remains the gold standard. nih.gov Innovations will likely involve the development of more sophisticated scan modes and fragmentation techniques to enhance the structural elucidation of metabolites. nih.gov High-resolution mass spectrometry (HRMS) will continue to be crucial for confirming the elemental composition of deuterated compounds and their metabolites. Additionally, the emergence of deuterium metabolic imaging (DMI) as a non-invasive technique shows promise for studying in vivo metabolism, although improvements in spatial resolution are needed for broader clinical application. nih.gov

Application of Computational Chemistry for Predictive Metabolic and Isomeric Analysis

Computational chemistry is poised to play an increasingly important role in the study of deuterated metabolites. In silico tools can predict the metabolic fate of drugs like toremifene (B109984), identifying potential sites of metabolism and the likely structures of the resulting metabolites. nih.gov This predictive power can guide the synthesis of deuterated standards and inform the design of analytical methods.

For this compound, computational models can be used to predict the relative stabilities of the (E) and (Z) isomers and to understand the energetic barriers to their interconversion. Quantum mechanical calculations can provide insights into the spectroscopic properties of these molecules, aiding in their identification and characterization.

Furthermore, molecular docking simulations can be employed to investigate how deuteration might affect the binding of 4-Hydroxytoremifene to its target receptors or metabolizing enzymes. This can help to elucidate the so-called "kinetic isotope effect," where the presence of deuterium can alter the rate of metabolic reactions.

Standardization and Reference Material Development for Deuterated Stereoisomers

The reliability of quantitative bioanalytical methods depends on the availability of high-quality, well-characterized reference materials. For this compound, this means having access to standards with known isotopic purity and isomeric composition.

A significant future direction will be the development of certified reference materials (CRMs) for deuterated stereoisomers. The production of CRMs involves a rigorous characterization process, often including data from multiple independent analytical techniques, to establish a certified value for the compound's purity and composition.

International collaboration between national metrology institutes, regulatory agencies, and pharmaceutical companies will be essential to harmonize the standards for these materials. This will ensure consistency and comparability of data across different laboratories and support the global development and regulation of pharmaceuticals. The establishment of clear guidelines for the characterization and certification of deuterated stereoisomers will be a critical step in this process.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (E/Z)-4-Hydroxy Toremifene-d6, and how do they influence experimental handling?

- Answer : The compound exists as a crystalline solid with a molecular weight of 387.5 g/mol and UV/Vis absorption maxima at 246 nm and 287 nm . Solubility varies significantly: it is highly soluble in organic solvents like ethanol (20 mg/mL) and DMSO (2 mg/mL) but has limited aqueous solubility (0.3 mg/mL in 1:2 ethanol:PBS). For cell-based assays, dissolution in ethanol followed by dilution in aqueous buffers is recommended, though aqueous solutions should not be stored beyond 24 hours . Proper storage at -20°C ensures stability for ≥4 years.

Q. How is this compound synthesized, and what are the challenges in isolating its isomers?

- Answer : The compound is a deuterated metabolite of toremifene, synthesized via cytochrome P450 (CYP2D6)-mediated hydroxylation of the parent compound. The (Z)-isomer is the pharmacologically active form, but commercial preparations often contain mixtures (e.g., ≥70% Z-isomer with residual E-isomer) . Isomer separation requires chiral chromatography or recrystallization techniques, which are complicated by similar physicochemical properties .

Q. What standard protocols are used to assess the compound’s estrogen receptor (ER) modulation activity?

- Answer : ER antagonism is typically evaluated using ER-positive cell lines (e.g., MCF-7). A common protocol involves treating cells with 17β-estradiol to induce progesterone receptor mRNA, followed by co-treatment with (Z)-4-Hydroxy Toremifene-d6 (e.g., 100 nM) to measure inhibition . Dose-response curves (IC50 values) for cytotoxicity are generated using proliferation assays, with reported IC50s of 27 µM in MCF-7 and 18 µM in MDA-MB-231 cells .

Advanced Research Questions

Q. How do discrepancies in reported IC50 values for cytotoxicity arise, and how should researchers address them?

- Answer : Variability in IC50 values (e.g., 27 µM vs. 18 µM ) may stem from differences in isomer ratios, cell culture conditions, or assay endpoints (e.g., ATP vs. live/dead staining). Researchers should:

- Standardize isomer purity (e.g., ≥98% Z-isomer ).

- Validate assays with internal controls (e.g., tamoxifen as a reference SERM).

- Report detailed protocols for cell density, serum conditions, and exposure duration.

Q. What advanced analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Answer : High-resolution LC-MS/MS is preferred for isomer-specific quantification due to its sensitivity and selectivity. Key parameters include:

- Column: Chiralpak IG-3 for isomer separation .

- Ionization: ESI+ mode with MRM transitions (m/z 388.2 → 72.1 for quantification ).

- Internal standards: Deuterated analogs (e.g., Toremifene-d6 citrate ) to correct for matrix effects.

Q. How does the deuterium labeling in Toremifene-d6 impact its pharmacokinetic and metabolic profiling compared to the non-deuterated form?

- Answer : Deuteration at specific positions (e.g., ethyl-d6 groups) slows hepatic metabolism by CYP2D6, increasing plasma half-life and altering metabolite ratios . Researchers should:

- Compare pharmacokinetic parameters (AUC, Cmax) in preclinical models.

- Monitor for isotopic effects on receptor binding affinity using SPR or radioligand assays.

Methodological Challenges and Data Interpretation

Q. What experimental strategies mitigate autophagic vesicle formation induced by this compound in ER-positive cells?

- Answer : The compound stimulates LC3 lipidation and autophagosome formation via superoxide-dependent pathways . To isolate ER-specific effects from autophagy:

- Use antioxidants (e.g., NAC) to suppress superoxide.

- Combine with autophagy inhibitors (e.g., chloroquine) in proliferation assays.

- Validate ER dependency using ERα-knockout models.

Q. How can researchers reconcile contradictory data on the compound’s agonistic/antagonistic activity in non-breast tissues?

- Answer : Tissue-specific ER modulation (e.g., agonism in bone vs. antagonism in breast ) requires context-dependent models:

- Use tissue explants or 3D organoids to mimic in vivo microenvironments.

- Perform transcriptomic profiling (RNA-seq) to identify tissue-specific gene networks.

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 387.5 g/mol | |

| Solubility in DMSO | 2 mg/mL | |

| IC50 (MCF-7) | 27 µM | |

| IC50 (MDA-MB-231) | 18 µM | |

| Stability (-20°C) | ≥4 years |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.